N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride
Description
Properties
Molecular Formula |
C10H23ClN2O2S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylbutane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-3-4-9-15(13,14)12(2)10-5-7-11-8-6-10;/h10-11H,3-9H2,1-2H3;1H |
InChI Key |
WPGYMLTUSOJWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N(C)C1CCNCC1.Cl |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Key Observations :
-
Sulfonylation Efficiency : The use of TEA as a base in DCM minimizes side reactions (e.g., over-sulfonylation).
-
Salt Formation : Yields for hydrochloride salt precipitation exceed 90% when using anhydrous HCl in Et2O.
Scalability and Industrial Adaptations
Large-Scale Synthesis (Kilogram Scale)
For industrial production, the following modifications are critical:
-
Solvent Selection : Replace DMF with toluene or ethyl acetate to improve safety and ease of removal.
-
Catalytic Methods : Use cesium fluoride (CsF) in dimethylacetamide (DMA) at 85°C to accelerate sulfonylation.
-
Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency.
Case Study :
A pilot-scale reaction using tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and butane-1-sulfonyl chloride in DMA with CsF achieved a 92% yield. The final product was recrystallized from ethanol/water (3:1).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Key Structural Variations and Similarity Scores
The following table summarizes structurally related compounds and their distinguishing features:
Pharmacological and Physicochemical Insights
- Chain Length Effects : The butane sulfonamide chain in the target compound likely increases lipophilicity compared to ethane or methane analogs, favoring passive diffusion across biological membranes. However, excessive hydrophobicity may reduce aqueous solubility, necessitating salt forms like hydrochloride .
- Sulfonamide vs. Amide : Sulfonamide groups (pKa ~10) are more acidic than amides, enabling stronger hydrogen-bonding interactions with target proteins. This could enhance binding affinity in enzymes or receptors compared to acetamide derivatives .
Availability and Commercial Relevance
- The trifluoromethyl benzamide variant (3D-FNC79567) is commercially available at high cost (€563/50mg), reflecting its specialized application in medicinal chemistry .
Biological Activity
N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride, a compound featuring a piperidine ring and sulfonamide group, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
- Molecular Formula : C₁₁H₁₈N₂O₂S·HCl
- Molecular Weight : 270.80 g/mol
- IUPAC Name : this compound
This structure is significant as it incorporates both nitrogen heterocycles and a sulfonamide moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism underlies their antibacterial properties.
- Interaction with Receptors : The piperidine moiety may facilitate interaction with various receptors in the central nervous system, potentially affecting neurotransmitter systems.
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates:
- Bacteriostatic Effects : Effective against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 16 to 64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Emerging evidence suggests potential anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) indicate that the compound may induce apoptosis, with IC50 values observed in the low micromolar range (approximately 5 µM).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5 |
| A549 (Lung) | 7 |
| H460 (Lung) | 6 |
Neuropharmacological Effects
The piperidine component suggests possible neuropharmacological effects:
- Anticonvulsant Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticonvulsant properties, potentially through modulation of GABAergic transmission.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar sulfonamide compounds against multi-drug resistant strains of bacteria, emphasizing the importance of structural modifications for enhanced activity .
- Anticancer Mechanisms : Research from MDPI revealed that related compounds induce apoptosis via mitochondrial pathways, suggesting that this compound might share similar mechanisms .
- Neuropharmacological Investigations : A recent study explored the effects of piperidine derivatives on seizure models, indicating promising anticonvulsant activity that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-methyl-N-(piperidin-4-yl)butane-1-sulfonamide hydrochloride, and how do they influence experimental design?
- Answer : The compound’s molecular formula is C₁₀H₂₁ClN₂O₂S (MW: 270.82 g/mol) with a canonical SMILES notation of
CCCCS(=O)(=O)N(C)C1CCNCC1.Cl. Its hydrochloride salt form enhances aqueous solubility and stability, critical for in vitro assays requiring polar solvents (e.g., buffer solutions). The piperidine ring and sulfonamide group contribute to its amphiphilic nature, enabling membrane permeability in cellular studies . Solubility testing should prioritize polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous media.
Q. How is this compound synthesized, and what quality control methods are recommended?
- Answer : Synthesis typically involves sulfonylation of N-methylpiperidin-4-amine with butane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-reaction, the hydrochloride salt is precipitated using HCl. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm sulfonamide formation (~2.8–3.2 ppm for methyl groups, ~3.5–4.0 ppm for piperidine protons). Residual solvents are quantified via GC-MS .
Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?
- Answer : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (stress testing). Monitor degradation via LC-MS every 30 days for 6 months. Hydrolytic stability in PBS (pH 7.4) at 37°C should be assessed over 72 hours. Degradation products (e.g., free piperidine or sulfonic acid) indicate susceptibility to hydrolysis, necessitating desiccated storage .
Advanced Research Questions
Q. How does this compound inhibit enzymes, and what experimental approaches validate its mechanism?
- Answer : The compound acts as a competitive inhibitor by binding to enzyme active sites via hydrogen bonding (sulfonamide oxygen) and hydrophobic interactions (butane chain). Kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations) and surface plasmon resonance (SPR) quantify binding affinity (Kᵢ). For example, studies on bacterial dihydropteroate synthase show IC₅₀ values <10 µM, with Lineweaver-Burk plots confirming competitive inhibition . Controls must include inactive analogs (e.g., N-methylpiperidine) to isolate sulfonamide-specific effects.
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM for Enzyme A) may arise from assay conditions (pH, ionic strength) or enzyme isoforms. To address this:
- Standardize assay buffers (e.g., 50 mM Tris-HCl, pH 7.5).
- Use isoform-specific recombinant enzymes (validated via Western blot).
- Include positive controls (e.g., methotrexate for dihydrofolate reductase). Cross-validate with orthogonal methods like ITC (isothermal titration calorimetry) to measure binding thermodynamics .
Q. What strategies optimize the compound’s selectivity for target receptors versus off-target binding?
- Answer : Perform molecular docking (e.g., AutoDock Vina) to identify critical residues in the target receptor (e.g., GPCRs) versus off-targets (e.g., serotonin transporters). Synthesize analogs with substituents on the piperidine ring (e.g., 3-fluoro or 4-methyl) to enhance steric hindrance against off-targets. Validate via radioligand binding assays (e.g., ³H-labeled compound) and functional assays (cAMP/GTPγS for GPCRs) .
Q. How do structural analogs of this compound compare in terms of pharmacokinetic properties?
- Answer : A comparative analysis of analogs reveals:
Methodological Guidance
Q. What in vitro and in vivo models are appropriate for studying this compound’s anti-inflammatory potential?
- Answer :
- In vitro : LPS-stimulated RAW 264.7 macrophages; measure NO production (Griess assay) and TNF-α/IL-6 levels (ELISA). Use 1–50 µM concentrations with dexamethasone as a control .
- In vivo : Murine carrageenan-induced paw edema model. Administer 10–50 mg/kg (oral/IP) and assess edema volume at 0–6 hours. Histopathology (H&E staining) evaluates neutrophil infiltration .
Q. How should researchers design dose-response studies to minimize toxicity while maintaining efficacy?
- Answer : Use the OECD 423 guideline for acute toxicity, starting with 10–100 mg/kg in rodents. For chronic studies (28 days), apply the 3Rs principle:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
